3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a chromenone core, a thiazole ring, and a cyclopentylidenehydrazinyl group
Mechanism of Action
Target of Action
The primary target of the compound 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is N-acetyltransferase 10 (NAT10) . NAT10 is a lysine acetyltransferase that acts on microtubules and histones . It mainly exists in the nucleolus .
Mode of Action
This compound acts as a potent inhibitor of NAT10 . It remodels nuclear architecture through the inhibition of NAT10’s lysine acetyltransferase activity . This results in significant changes in the shape of the nucleus in cells .
Biochemical Pathways
The compound this compound affects the biochemical pathway involving NAT10 and its role in microtubule reorganization . By inhibiting NAT10, it mediates microtubule reorganization, which in turn remedies the nuclear shape in LMNA-depleted cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the remodeling of nuclear architecture and improvement of nuclear shape in LMNA-depleted cells . It also improves the health status of cells derived from LMNA-mutated HGPS patients and primary MRC5 fibroblasts aged in culture .
Action Environment
It is known that the compound is stable under -20℃ storage conditions , which suggests that temperature could be a factor influencing its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the chromenone core or the thiazole ring.
Reduction: Reduction reactions can alter the hydrazinyl group, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)benzonitrile: Shares the thiazole and hydrazinyl groups but differs in the core structure.
2-(Cyclopentyloxy)-1,3-thiazole: Contains the thiazole ring but lacks the chromenone core and hydrazinyl group
Uniqueness
The presence of the chromenone core, in particular, enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
3-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-13(9-11-5-1-4-8-15(11)22-16)14-10-23-17(18-14)20-19-12-6-2-3-7-12/h1,4-5,8-10H,2-3,6-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHQYKEDCRGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.